molecular formula C15H19IO2 B2705690 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane CAS No. 2377035-30-6

5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane

Cat. No.: B2705690
CAS No.: 2377035-30-6
M. Wt: 358.219
InChI Key: OUGSBLRJQLKRJV-UHFFFAOYSA-N
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Description

Structure and Properties
The compound 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane features a bicyclo[3.1.1]heptane core with an oxygen atom at the 2-position (2-oxa). Key substituents include:

  • Iodomethyl group at position 1: A reactive site for alkylation or cross-coupling reactions.

Properties

IUPAC Name

1-(iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IO2/c16-11-15-9-14(10-15,6-7-18-15)12-17-8-13-4-2-1-3-5-13/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGSBLRJQLKRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1(C2)COCC3=CC=CC=C3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a suitable bicyclic precursor, followed by the introduction of the phenylmethoxymethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations efficiently.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Industrial production would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The bicyclic structure can undergo addition reactions with electrophiles or nucleophiles, modifying the core structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The phenylmethoxymethyl group may influence the compound’s binding affinity and specificity for its targets. The bicyclic core provides structural rigidity, affecting the overall reactivity and stability of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[3.1.1]heptane Derivatives

1-(Iodomethyl)-2-Oxabicyclo[3.1.1]heptane-5-carbonitrile
  • Structure : Shares the bicyclo[3.1.1]heptane core but replaces the benzyloxymethyl group with a carbonitrile moiety.
  • Applications: Serves as a chemical intermediate (CAS 2970214-28-7) with distinct reactivity for nucleophilic additions or reductions .
Compound Substituents Reactivity/Applications Reference
5-[(Benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane Benzyloxymethyl (protecting group), iodomethyl Drug discovery precursor, alkylation substrate
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile Carbonitrile, iodomethyl Intermediate for nitrile-specific reactions

Bicyclo[2.2.2]octane Derivatives

2-Oxabicyclo[2.2.2]octane-Based Bioisosteres
  • Structure : Larger bicyclo[2.2.2]octane ring system.
  • Key Differences :
    • Reduced ring strain compared to [3.1.1] systems, enhancing stability.
    • Applications: Used as phenyl ring bioisosteres in RORγt agonists and myeloperoxidase inhibitors .

Bicyclo[2.1.1]hexane and [2.2.1]heptane Derivatives

[1-(Iodomethyl)-2-Oxabicyclo[2.1.1]hexan-4-yl]methanol
  • Structure : Smaller bicyclo[2.1.1]hexane ring with hydroxymethyl and iodomethyl groups.
  • Key Differences :
    • Higher ring strain may increase reactivity.
    • Priced at €585/100mg, indicating specialized use in research .
2-Boc-2-Azabicyclo[2.2.1]heptane
  • Structure : Bicyclo[2.2.1]heptane with a Boc-protected amine.
  • Applications : Intermediate for DGAT1 inhibitors and other bioactive molecules, priced at €157/250mg .

Heteroatom-Modified Bicyclic Systems

4-Thia-1-Azabicyclo[3.2.0]heptane (Penicillin Derivatives)
  • Structure : Contains sulfur (thia) and nitrogen (aza) atoms.
  • Key Differences :
    • Critical to antibiotic activity (e.g., penicillin), highlighting how heteroatom placement dictates biological function .

Data Table: Structural and Functional Comparison

Compound Name Bicyclo Ring Substituents Key Features Applications Reference
This compound [3.1.1] Benzyloxymethyl, iodomethyl Reactive iodine; aromatic protection Drug synthesis
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile [3.1.1] Iodomethyl, carbonitrile Nitrile reactivity Chemical intermediates
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol [2.1.1] Iodomethyl, hydroxymethyl High strain, polar groups Research reagent
2-Boc-2-azabicyclo[2.2.1]heptane [2.2.1] Boc-protected amine Amine functionality DGAT1 inhibitors
4-Thia-1-azabicyclo[3.2.0]heptane [3.2.0] Thia, aza Antibiotic core Antimicrobial agents

Research Findings and Implications

  • Reactivity : The iodomethyl group in the main compound enables cross-coupling (e.g., Suzuki-Miyaura), similar to iodinated analogs in .
  • Bioisosteric Potential: While bicyclo[2.2.2]octanes are validated phenyl replacements , the [3.1.1] system’s compact structure may offer unique steric profiles for target engagement.
  • Synthetic Challenges : Smaller rings (e.g., [2.1.1]) face higher strain, complicating synthesis but enhancing reactivity for specific transformations .

Notes

  • Heteroatom Impact : Oxygen in 2-oxabicyclo systems may improve metabolic stability compared to sulfur/nitrogen analogs .

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